methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Catalog No.
S11307467
CAS No.
M.F
C6H7BrN2O3
M. Wt
235.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-car...

Product Name

methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate

IUPAC Name

methyl 4-bromo-1-(hydroxymethyl)pyrazole-3-carboxylate

Molecular Formula

C6H7BrN2O3

Molecular Weight

235.04 g/mol

InChI

InChI=1S/C6H7BrN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3

InChI Key

JZMVZVXAUWXJFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Br)CO

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O3C_6H_7BrN_2O_3 and a molecular weight of 235.04 g/mol. It features a pyrazole ring substituted at the 4-position with a bromine atom and at the 1-position with a hydroxymethyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Esterification Reactions: The carboxylate group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The hydroxymethyl group can undergo further reduction to yield alcohols or other functional groups.

These reactions are significant for modifying the compound to enhance its biological activity or to create new derivatives for research purposes.

Synthesis of methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate can be achieved through several synthetic routes:

  • Bromination of Pyrazole Derivatives: Starting from 1-hydroxymethylpyrazole, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the 4-position.
  • Carboxylation: The introduction of the carboxylate group can be accomplished through carboxylation reactions involving appropriate reagents such as carbon dioxide in the presence of bases.
  • Esterification: The final step involves reacting the carboxylic acid derivative with methanol or another alcohol under acidic conditions to form the methyl ester.

These methods allow for the tailored synthesis of this compound and its derivatives.

Methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate has potential applications in:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals targeting inflammatory diseases or cancer.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its bioactive properties.
  • Chemical Research: As an intermediate in organic synthesis for creating more complex molecules.

Similar Compounds

Several compounds share structural similarities with methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate1232838-31-10.92
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate400877-53-40.89
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid84547-86-40.91
Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate1232838-31-10.90
Methyl 4-bromo-5-nitro-1H-pyrazole-3-carboxylic acid84547-93-30.71

These compounds highlight the diversity within the pyrazole family and underscore the uniqueness of methyl 4-bromo-1-(hydroxymethyl)-1H-pyrazole-3-carboxylate due to its specific hydroxymethyl substitution and potential biological activities.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

233.96400 g/mol

Monoisotopic Mass

233.96400 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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